molecular formula C7H8Br2N2 B13955810 3,5-Dibromo-6-ethylpyridin-2-amine

3,5-Dibromo-6-ethylpyridin-2-amine

Cat. No.: B13955810
M. Wt: 279.96 g/mol
InChI Key: NGSQLXNYUUMEIO-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-ethylpyridin-2-amine is a brominated pyridine derivative This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, an ethyl group at the 6th position, and an amino group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-ethylpyridin-2-amine typically involves the bromination of 6-ethylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-ethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,5-diamino-6-ethylpyridin-2-amine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

3,5-Dibromo-6-ethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: It is utilized in the development of agrochemicals and materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-ethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated structure may allow it to bind to active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromo-6-methylpyridine: Similar structure with a methyl group instead of an ethyl group.

    3,5-Dibromo-2-aminopyridine: Lacks the ethyl group at the 6th position.

    3,5-Dibromo-6-methylpyridin-2-amine: Similar structure with a methyl group at the 6th position.

Uniqueness

3,5-Dibromo-6-ethylpyridin-2-amine is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with other molecules and its overall properties compared to similar compounds.

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

3,5-dibromo-6-ethylpyridin-2-amine

InChI

InChI=1S/C7H8Br2N2/c1-2-6-4(8)3-5(9)7(10)11-6/h3H,2H2,1H3,(H2,10,11)

InChI Key

NGSQLXNYUUMEIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1Br)Br)N

Origin of Product

United States

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